![molecular formula C16H16O2S B2632175 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one CAS No. 2108716-67-0](/img/structure/B2632175.png)
1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
The synthesis of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzyl chloride.
Reaction with Thiol: The 4-(benzyloxy)benzyl chloride is then reacted with ethanethiol in the presence of a base such as sodium hydroxide to form the corresponding sulfanyl derivative.
Oxidation: The sulfanyl derivative is oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.
化学反应分析
1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用机制
The mechanism of action of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival . By inhibiting EGFR-TK, the compound can induce apoptosis and inhibit the growth of cancer cells .
相似化合物的比较
1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(benzyloxy)phenyl)ethan-1-one: This compound lacks the sulfanyl group, which may affect its reactivity and biological activity.
1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one:
1-(4-(benzyloxy)-3-methylphenyl)ethan-1-one: The methyl group can influence the compound’s steric and electronic properties, leading to different reactivity and biological effects.
These comparisons highlight the unique features of this compound, particularly its sulfanyl group, which contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
S-[(4-phenylmethoxyphenyl)methyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-13(17)19-12-15-7-9-16(10-8-15)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWAEIXMMPSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
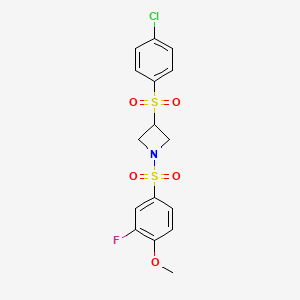
![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2632097.png)
![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)
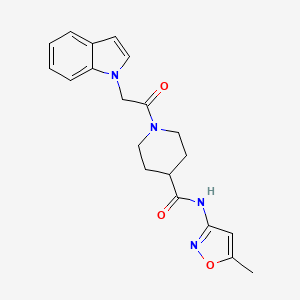

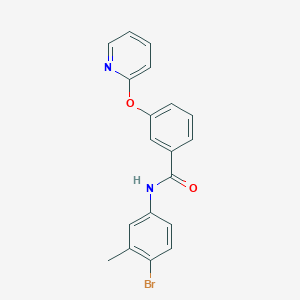
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE HYDROCHLORIDE](/img/structure/B2632102.png)
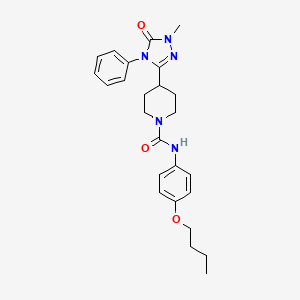
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)
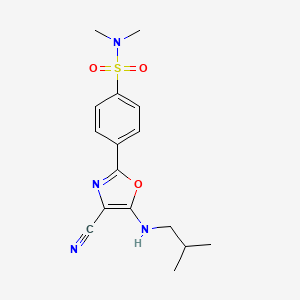
![3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2632112.png)
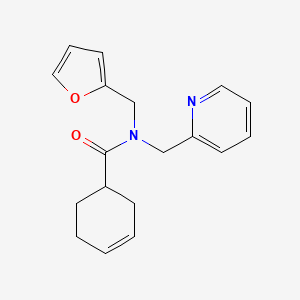
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2632115.png)
